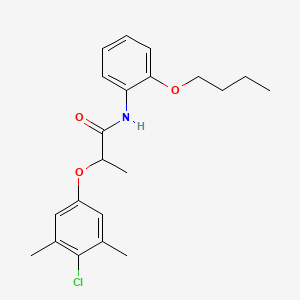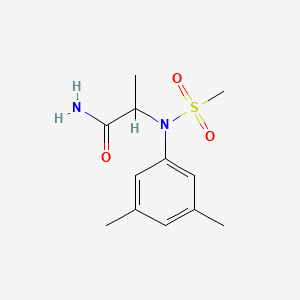![molecular formula C16H16N2O3 B4177546 methyl 4-[(N-phenylglycyl)amino]benzoate](/img/structure/B4177546.png)
methyl 4-[(N-phenylglycyl)amino]benzoate
Übersicht
Beschreibung
Methyl 4-[(N-phenylglycyl)amino]benzoate, also known as MPGB, is a synthetic compound that has gained attention in the scientific community due to its potential applications as a research tool. MPGB is a member of the class of glycine transporter inhibitors and has been studied for its ability to modulate glycine neurotransmission in the central nervous system.
Wirkmechanismus
Methyl 4-[(N-phenylglycyl)amino]benzoate acts as a competitive inhibitor of GlyT1, binding to the same site as glycine and preventing its reuptake into the presynaptic terminal. This leads to an increase in extracellular glycine levels, which can then bind to the glycine-binding site on the NMDA receptor, leading to an increase in NMDA receptor function. The exact mechanism by which methyl 4-[(N-phenylglycyl)amino]benzoate modulates NMDA receptor function is not fully understood, but it is thought to involve changes in the phosphorylation state of the receptor and alterations in downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 4-[(N-phenylglycyl)amino]benzoate are largely dependent on the concentration and duration of exposure. In general, methyl 4-[(N-phenylglycyl)amino]benzoate has been shown to increase extracellular glycine levels and modulate NMDA receptor function in a dose-dependent manner. At low concentrations, methyl 4-[(N-phenylglycyl)amino]benzoate has been shown to enhance long-term potentiation (LTP) and improve cognitive function in animal models. At higher concentrations, methyl 4-[(N-phenylglycyl)amino]benzoate can lead to excitotoxicity and neuronal damage. The physiological effects of methyl 4-[(N-phenylglycyl)amino]benzoate are still being studied, but it has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl 4-[(N-phenylglycyl)amino]benzoate in lab experiments include its ability to selectively modulate glycine neurotransmission and its well-characterized mechanism of action. methyl 4-[(N-phenylglycyl)amino]benzoate has also been shown to be effective in a variety of in vitro and in vivo models, making it a versatile research tool. However, there are also limitations to using methyl 4-[(N-phenylglycyl)amino]benzoate in lab experiments. One limitation is its potential toxicity at high concentrations, which can lead to cell death and confound experimental results. Another limitation is the lack of specificity for GlyT1, as methyl 4-[(N-phenylglycyl)amino]benzoate can also inhibit other transporters and receptors at high concentrations.
Zukünftige Richtungen
There are several future directions for research on methyl 4-[(N-phenylglycyl)amino]benzoate. One area of interest is the development of more selective GlyT1 inhibitors with fewer off-target effects. Another area of interest is the investigation of the role of glycine neurotransmission in other neurological disorders such as epilepsy and traumatic brain injury. Additionally, the therapeutic potential of methyl 4-[(N-phenylglycyl)amino]benzoate in the treatment of various neurological disorders should be further explored in clinical trials. Overall, methyl 4-[(N-phenylglycyl)amino]benzoate represents a promising research tool for investigating the role of glycine neurotransmission in the central nervous system and has potential therapeutic applications in the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(N-phenylglycyl)amino]benzoate has been studied extensively for its potential applications in neuroscience research. It has been shown to inhibit glycine transporter 1 (GlyT1), a protein responsible for the reuptake of glycine from the synaptic cleft, leading to an increase in extracellular glycine levels. This increase in glycine levels has been shown to modulate N-methyl-D-aspartate (NMDA) receptor function, leading to changes in synaptic plasticity and neuronal excitability. methyl 4-[(N-phenylglycyl)amino]benzoate has been used in a variety of in vitro and in vivo studies to investigate the role of glycine neurotransmission in various neurological disorders such as schizophrenia, depression, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
methyl 4-[(2-anilinoacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-21-16(20)12-7-9-14(10-8-12)18-15(19)11-17-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRROGIIHIYVZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790489 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
methyl 4-[(N-phenylglycyl)amino]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B4177467.png)
![3-[(4-fluorophenyl)amino]-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1-propanone](/img/structure/B4177468.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4177476.png)

![7-chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4177494.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(1-phenylethyl)acetamide](/img/structure/B4177506.png)

![tert-butyl 2-amino-6-bromo-6',6'-dimethyl-2',4'-dioxo-1',2',4',5',6',7'-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4177522.png)
![12-(3-hydroxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4177529.png)
![12-(3-methyl-2-thienyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4177534.png)
![N-2-biphenylyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4177538.png)
![N-(4-methoxyphenyl)-N'-(3-{4-[4-(methylthio)phenyl]-1-piperazinyl}propyl)urea](/img/structure/B4177541.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4177550.png)
![3-methyl-1-phenylimidazo[1,5-a]pyridine oxalate](/img/structure/B4177558.png)